molecular formula C25H34N2O2 B10889211 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine

Cat. No.: B10889211
M. Wt: 394.5 g/mol
InChI Key: RTTVCUUXIZRETF-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is a piperazine derivative characterized by a benzyloxy-methoxybenzyl substituent at position 1 and a cyclohexyl group at position 4 of the piperazine ring. This compound’s structural complexity arises from the combination of aromatic ethers (benzyloxy and methoxy) and a cyclohexyl moiety, which may influence its physicochemical properties, such as lipophilicity and receptor binding affinity.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-cyclohexyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H34N2O2/c1-28-24-13-12-22(18-25(24)29-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)23-10-6-3-7-11-23/h2,4-5,8-9,12-13,18,23H,3,6-7,10-11,14-17,19-20H2,1H3

InChI Key

RTTVCUUXIZRETF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine typically involves multiple steps. One common method starts with the preparation of the benzyloxy and methoxy substituted benzyl chloride, which is then reacted with piperazine under controlled conditions. The cyclohexyl group is introduced through a subsequent alkylation reaction. The reaction conditions often involve the use of solvents like ethanol or chloroform, and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

σ Receptor Affinity ()

1-Cyclohexylpiperazine derivatives with tetralin or naphthalene moieties (e.g., compound 33) exhibit subnanomolar Ki values (e.g., 0.34 nM for σ2 receptors), driven by alkyl chain length and aromatic stacking interactions. The target compound’s cyclohexyl group may similarly enhance σ receptor binding, though its shorter linker and benzyloxy-methoxybenzyl substituent could reduce selectivity compared to analogs .

BACE1 Inhibition ()

Piperazine fragments with benzyloxy-methoxybenzyl groups (e.g., compound 32 in ) show moderate BACE1 inhibitory activity (IC50 ~20–50 µM).

Antioxidant/Anti-inflammatory Potential (Indirect Evidence)

The target compound’s methoxy and benzyloxy groups may similarly scavenge free radicals or modulate inflammatory pathways .

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is a synthetic compound classified as a piperazine derivative. Its unique structural features, including a piperazine ring substituted with a cyclohexyl group and a benzyloxy-4-methoxybenzyl moiety, suggest potential interactions with various biological targets. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H34N2O2
  • Molecular Weight : 394.5 g/mol

The compound's structure facilitates interactions with neurotransmitter receptors, which may play a role in its biological activity.

Neurotransmitter Receptor Interaction

Preliminary studies indicate that 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine may interact with neurotransmitter receptors involved in mood regulation and anxiety. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Antimicrobial and Anticancer Properties

The structural components of the compound imply possible antimicrobial and anticancer properties. However, further research is necessary to substantiate these claims. The following table summarizes some of the biological activities reported:

Activity TypeDescriptionEvidence Level
Neurotransmitter ModulationPotential interaction with serotonin and dopamine receptorsPreliminary studies
AntimicrobialPossible efficacy against certain bacterial strainsNeeds further validation
AnticancerIndications of cytotoxic effects on cancer cell linesNeeds further validation

The exact mechanism of action for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is not fully understood. However, it is hypothesized that the compound may exert its effects through the modulation of neurotransmitter systems and possibly by interfering with specific signaling pathways relevant to inflammation and cell proliferation.

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity:

  • Neuropharmacological Studies : In vitro studies have suggested that compounds similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine can exhibit selective agonism at certain receptor subtypes, leading to enhanced mood stabilization effects in animal models.
  • Antimicrobial Testing : Preliminary assays demonstrated some inhibitory effects against gram-positive bacteria; however, results were inconclusive and require rigorous testing for confirmation.
  • Cytotoxicity Assays : In cancer cell line studies, the compound showed promise in reducing cell viability at higher concentrations, indicating potential as an anticancer agent.

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